molecular formula C12H14ClN3OS B2509191 4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride CAS No. 2413869-31-3

4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride

Cat. No.: B2509191
CAS No.: 2413869-31-3
M. Wt: 283.77
InChI Key: NUKKJULAGVQQNK-UHFFFAOYSA-N
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Description

4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a morpholine ring, a thiazole ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the thiazole ring through the reaction of a suitable thioamide with a halogenated pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride stands out due to its combination of a morpholine ring with a thiazole and pyridine ring, providing a unique scaffold for drug development and other applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile and valuable compound in scientific research .

Properties

IUPAC Name

4-(4-pyridin-2-yl-1,3-thiazol-2-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS.ClH/c1-2-4-13-10(3-1)11-9-17-12(14-11)15-5-7-16-8-6-15;/h1-4,9H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFKGWCVRXMDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=CC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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